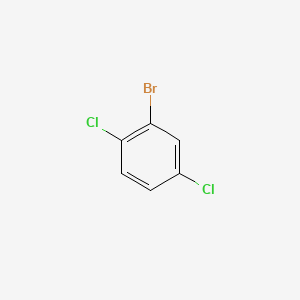
1-Bromo-2-chlorobenzene
Vue d'ensemble
Description
1-Bromo-2-chlorobenzene is used in Gas Chromatography and Liquid Chromatography analysis. It is also used as an intermediate in pharmaceutical and synthetic chemistry . It acts as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT 2C agonists .
Synthesis Analysis
This compound can be synthesized through various methods. One common method is the direct halogenation of chlorobenzene, which involves the reaction of chlorobenzene with a halogenating agent, such as bromine or chlorine, in the presence of a catalyst . Another approach involves the use of diazonium salts, which are formed by the reaction of an aromatic amine with nitrous acid . These salts can then be further reacted with a halogenating agent, such as bromine or chlorine, to produce the desired compound .Molecular Structure Analysis
The FT-Raman and FT-IR spectra for this compound have been recorded and compared with the harmonic vibrational frequencies calculated using HF/DFT (B3LYP) method by employing 6-31+G (d, p) and 6-311++G (d, p) basis set with appropriate scale factors . The optimized geometries of the molecule have been interpreted and compared with the reported experimental values of some substituted benzene .Chemical Reactions Analysis
This compound can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another method involves the reaction between o-chloroaniline and bromine .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a distinct odor . Its molecular formula is C6H4BrCl, and it has a molecular weight of 191.45 g/mol . The compound has a boiling point of 214 degrees Celsius and a melting point of -17 degrees Celsius .Applications De Recherche Scientifique
Dissociative Electron Attachment Studies : 1-Bromo-2-chlorobenzene has been investigated for its behavior under dissociative electron attachment (DEA) processes. The study found that fragment anions Cl− and Br− are formed, and the yields of these ions show a pronounced temperature effect when the gas temperature is raised. These findings help understand the electronic properties and reactivity of the molecule under different conditions, which can be crucial for its application in various fields like materials science and chemistry (Mahmoodi-Darian et al., 2010).
Vibrational Spectroscopy Analysis : Extensive vibrational spectroscopy analyses have been performed on 1-bromo-4-chlorobenzene to understand its molecular structure and dynamics. These analyses include FT-IR, FT-Raman spectra, and theoretical calculations. Such studies provide valuable insights into the compound's structure and behavior, contributing to better utilization in various applications like material development and chemical synthesis (Udayakumar et al., 2011).
Thermodynamics and Phase Change Material Application : The compound has been identified as having a narrow melting window within -31°C and -45°C. Such a characteristic makes it suitable as a phase change material for precise temperature control in cold storage applications. This utility can be particularly relevant in industries where temperature regulation is crucial, such as pharmaceuticals and food storage (Michaud et al., 1996).
Spectroscopic and Computational Study for Benzene Derivatives : this compound has been part of broader studies focusing on bromo and chloro substituted benzenes. These studies, encompassing experimental and theoretical vibrational investigations, provide insights into the electronic density, molecular geometry, and potential as a nonlinear optical (NLO) material due to its electronic properties (Vennila et al., 2018).
Vapour Pressure Representation and Assessment : Research on 1-bromo-4-chlorobenzene has developed a novel approach for representing and assessing vapour pressure data. Understanding vapour pressures is crucial for various industrial processes, including chemical manufacturing and environmental monitoring (Oonk et al., 1998).
Halogen Exchange in Hydrothermal Media : this compound has been involved in studies exploring halogen exchange under hydrothermal conditions. Such processes offer a more sustainable alternative for the synthesis of bromoaromatics, which are important in various chemical industries (Alhazmi et al., 2011).
Electrochemical Synthesis of Organoantimony Compounds : The compound has been used in electrochemical reactions to synthesize organoantimony compounds. Such reactions and the resulting compounds have potential applications in various fields, including catalysis and materials science (Rala, 2019).
Mécanisme D'action
Target of Action
1-Bromo-2-chlorobenzene, also known as o-Bromochlorobenzene , is an aryl halide, a class of compounds that primarily target the respiratory system . Aryl halides are known to interact with various enzymes and receptors within the body, leading to a range of physiological effects.
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In this process, the bromine and chlorine substituents on the benzene ring can participate in reactions with nucleophiles, leading to various chemical transformations. The reaction proceeds through a similar electrophilic aromatic substitution mechanism, resulting in the formation of this compound .
Biochemical Pathways
It’s known that aryl halides like this compound can undergo reactions at the benzylic position . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.
Result of Action
Given its primary target is the respiratory system , it may cause respiratory irritation or other respiratory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to light and heat can potentially degrade the compound, reducing its efficacy . Additionally, the presence of strong oxidizing agents can lead to hazardous reactions . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and effectiveness.
Safety and Hazards
1-Bromo-2-chlorobenzene is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
1-Bromo-2-chlorobenzene is a subject of interest for researchers and scientists due to its unique properties and versatile applications . It is frequently used as an industrial solvent and is an important intermediate in the production of commodities such as herbicides, dyestuffs, and rubber . Future research may focus on exploring new synthesis methods and applications of this compound.
Analyse Biochimique
Biochemical Properties
1-Bromo-2-chlorobenzene plays a role in biochemical reactions primarily as a reagent or intermediate. It interacts with various enzymes and proteins, often through halogen bonding or hydrophobic interactions. For example, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules .
Cellular Effects
The effects of this compound on cells can vary depending on the cell type and concentration. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair . Additionally, it may disrupt cellular membranes and affect membrane-bound proteins, altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to the accumulation of substrates and disruption of metabolic pathways. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative toxic effects, including cellular damage and impaired function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dose level must be reached before toxic effects become apparent .
Metabolic Pathways
This compound is metabolized in the body through various pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with glutathione and other cellular nucleophiles, leading to detoxification or potential toxic effects. The compound can also undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized toxic effects .
Subcellular Localization
This compound can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cell membranes. Its activity and function can be influenced by its localization, as it may interact with specific proteins and enzymes within these compartments. Post-translational modifications and targeting signals can also play a role in directing this compound to specific cellular locations .
Propriétés
IUPAC Name |
1-bromo-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
| Record name | 2-Bromochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-80-4, 28906-38-9 | |
| Record name | 1-Bromo-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-chlorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BROMOCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Ammoniooxy)methyl]-4-(trifluoromethyl)-benzene chloride](/img/structure/B7723519.png)
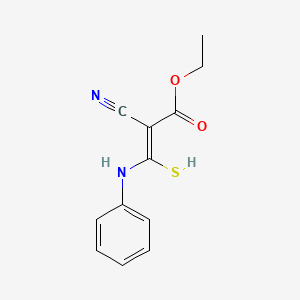
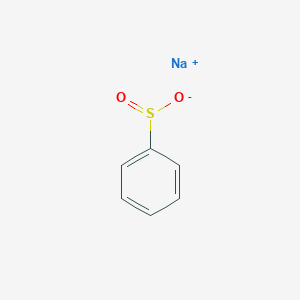


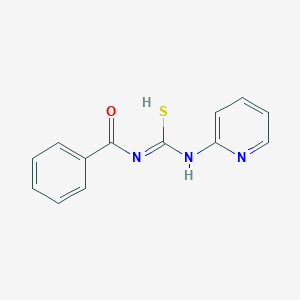


![1-(2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B7723578.png)

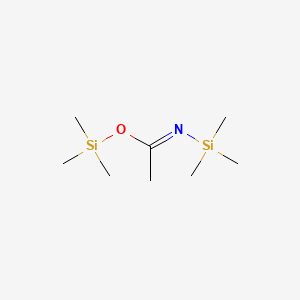

![3-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7723607.png)
